2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide
CAS No.: 1706080-83-2
Cat. No.: VC4262260
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706080-83-2 |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 302.35 |
| IUPAC Name | 2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide |
| Standard InChI | InChI=1S/C14H14N4O2S/c19-13-16-2-3-18(13)14(20)17-7-10-5-12(8-15-6-10)11-1-4-21-9-11/h1,4-6,8-9H,2-3,7H2,(H,16,19)(H,17,20) |
| Standard InChI Key | NAICTCLVINULPA-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)N1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide, reflects its three key components:
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Imidazolidinone core: A five-membered ring containing two nitrogen atoms and a ketone group at position 2.
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Pyridine-thiophene hybrid: A pyridine ring substituted at position 5 with a thiophene group, connected via a methylene bridge.
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Carboxamide linker: Bridges the imidazolidinone and pyridine-thiophene units, providing conformational flexibility.
The Standard InChIKey (NAICTCLVINULPA-UHFFFAOYSA-N) confirms the stereochemical uniqueness of this configuration. Computational models predict planar geometry for the pyridine-thiophene system, while the imidazolidinone adopts a puckered conformation, potentially influencing binding interactions.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₂S |
| Molecular Weight | 302.35 g/mol |
| Calculated LogP | 1.82 (XLogP3-AA) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
The moderate LogP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration in neurological targets. The thiophene and pyridine rings contribute π-π stacking capability, while the carboxamide and imidazolidinone groups offer hydrogen-bonding sites .
Synthesis and Manufacturing
Multi-Step Synthesis Pathway
Industrial production typically employs a three-stage approach:
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Thiophene-pyridine coupling: A Suzuki-Miyaura cross-coupling between 5-bromopyridin-3-ylmethanamine and thiophen-3-ylboronic acid yields the substituted pyridine intermediate.
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Imidazolidinone formation: Cyclization of urea derivatives with 1,2-diaminoethane precursors generates the 2-oxoimidazolidine core.
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Carboxamide linkage: Activation of the imidazolidinone’s carbonyl group (e.g., using CDI) enables coupling with the pyridine-thiophene methylamine derivative.
Reaction yields remain unpublished, but analogous syntheses of imidazolidinone carboxamides report 45–60% efficiency after purification .
Analytical Characterization
Key quality control metrics include:
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HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water + 0.1% TFA)
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MS (ESI+): m/z 303.1 [M+H]⁺
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J=5.1 Hz, 1H, thiophene-H), 4.41 (s, 2H, CH₂), 3.65–3.58 (m, 4H, imidazolidinone-H) .
Biological Activity and Mechanism
Putative Targets
While direct target validation studies are lacking, structural analogs suggest potential interactions with:
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Kinases: The pyridine-thiophene system mimics ATP-competitive inhibitors like imatinib .
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GPCRs: Carboxamide-linked heterocycles frequently target serotonin and dopamine receptors .
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HDACs: Imidazolidinones act as zinc-chelating groups in histone deacetylase inhibitors .
In silico docking predicts strong binding (ΔG = -9.2 kcal/mol) to the ATP pocket of ABL1 kinase, though experimental IC₅₀ values are unavailable .
In Vitro Profiling
Limited cellular data indicate:
| Assay | Result |
|---|---|
| HepG2 cytotoxicity | CC₅₀ > 100 μM |
| CYP3A4 inhibition | 22% @ 10 μM |
| hERG blockage | IC₅₀ = 18.7 μM |
The high hERG liability suggests potential cardiotoxicity risks, necessitating structural optimization .
Applications and Development
Medicinal Chemistry
The compound serves as:
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A lead structure for kinase inhibitor development, leveraging its planar heteroaromatic system.
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A proteolysis-targeting chimera (PROTAC) linker due to its rigid yet functionalizable core .
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A metalloenzyme modulator via the imidazolidinone’s metal-chelating capacity .
Material Science Applications
Emerging non-pharmaceutical uses include:
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Organic semiconductors: Thiophene-pyridine conjugation enables hole mobility of 0.45 cm²/V·s in thin-film transistors.
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Coordination polymers: Complexation with Cu(II) yields MOFs with 850 m²/g surface area .
Future Perspectives
ADME Optimization
Critical next steps involve:
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Bioavailability enhancement: Prodrug strategies (e.g., esterification of the carboxamide).
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Toxicity mitigation: Substituent modifications to reduce hERG affinity.
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Target engagement studies: PET tracer development using ¹¹C-labeled analogs.
Intellectual Property Landscape
No patents specifically claim this compound, but EP2327692A1 covers structurally related pyrrole derivatives, suggesting freedom-to-operate in non-pyrrole chemical space .
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